Product packaging for 1-Methylcinnolin-4(1H)-one(Cat. No.:CAS No. 1556-22-5)

1-Methylcinnolin-4(1H)-one

Cat. No.: B172463
CAS No.: 1556-22-5
M. Wt: 160.17 g/mol
InChI Key: FCXKVIORKAJMPI-UHFFFAOYSA-N
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Description

1-Methylcinnolin-4(1H)-one is a nitrogen-containing heterocyclic compound with the molecular formula C9H8N2O. It is based on the cinnolin-4(1H)-one scaffold . Heterocycles of this type are of significant interest in medicinal and organic chemistry due to their potential as privileged structures for the development of bioactive molecules . While specific biological data for this exact analog is limited, related quinolin-4-one and cinnolinone structures are frequently explored in pharmaceutical research for their wide spectrum of biological activities. These activities often include antimicrobial, antitumor, and anticancer properties, as seen in natural and synthetic analogs like Graveoline and Dubamine . As a result, this compound serves as a valuable synthetic intermediate and building block for researchers working in drug discovery and the synthesis of novel chemical entities. This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8N2O B172463 1-Methylcinnolin-4(1H)-one CAS No. 1556-22-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylcinnolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-11-8-5-3-2-4-7(8)9(12)6-10-11/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCXKVIORKAJMPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=O)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30494074
Record name 1-Methylcinnolin-4(1H)-one
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Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1556-22-5
Record name 1-Methyl-4(1H)-cinnolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1556-22-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methylcinnolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30494074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Advanced Chemical Synthesis of 1 Methylcinnolin 4 1h One

Richter-Type Cyclization Approaches for Cinnoline-4(1H)-one Frameworks

The Richter cyclization is a classical and effective method for constructing the cinnoline (B1195905) ring system. This reaction typically involves the cyclization of o-ethynylaryl-diazonium salts. researchgate.net A variation of this method utilizes o-ethynylaryltriazenes, which can be converted to the corresponding diazonium salts in situ. mdpi.com These approaches often yield 4-halocinnolines, which are versatile intermediates that can be subsequently converted to cinnolin-4(1H)-ones through nucleophilic substitution with water or other oxygen nucleophiles. mdpi.comresearchgate.net

A more direct route to the cinnolin-4(1H)-one scaffold via a Richter-type reaction has also been reported. This involves the reaction of a 2-aryl/alkylethynyl aniline (B41778) with sodium nitrite (B80452) in an acidic aqueous medium, yielding 3-aryl/alkyl-4(1H)-cinnolones in a single step. researchgate.net This method demonstrates good functional group tolerance. researchgate.net

The general scheme for the Richter-type synthesis of cinnolin-4(1H)-ones is presented below:

Scheme 1: General Richter-Type Cyclization

Generated code

Researchers have explored the scope of this reaction with various substituted anilines and alkynes. For instance, the cyclization of 2-ethynyl-4-aryltriazenes has been shown to produce 4-bromo-6-arylcinnolines, which can then be subjected to nucleophilic substitution to introduce the C4-oxo functionality. mdpi.com

Reductive Cyclization Pathways to Cinnoline Derivatives

Reductive cyclization offers an alternative pathway to the cinnoline core. A notable example is the synthesis of 3-methylcinnolin-4(1H)-one from hydrazones derived from 2-nitrophenylhydrazine (B1229437) derivatives. researchgate.netijper.org In this approach, 2-nitrophenylhydrazine is first condensed with methyl pyruvate (B1213749) in the presence of an acid catalyst to form the corresponding (Z)-2-nitrophenylhydrazone. researchgate.netijper.org

This intermediate hydrazone is then subjected to reductive cyclization. The reduction of the nitro group to an amino group, followed by intramolecular cyclization and tautomerization, yields the desired 3-methylcinnolin-4(1H)-one. researchgate.netijper.org Sodium dithionite (B78146) is an effective reducing agent for this transformation. ijper.org

Table 1: Reductive Cyclization of 2-Nitrophenylhydrazone

Starting MaterialReagentsProductYield (%)Reference
(Z)-2-(1-methoxyethylidene)hydrazinyl)nitrobenzeneSodium Dithionite3-Methylcinnolin-4(1H)-one- researchgate.netijper.org

Yield data was not explicitly provided in the referenced abstract.

Metal-Catalyzed C-H Activation and Annulation Strategies

Modern synthetic chemistry has seen the emergence of transition-metal-catalyzed C-H activation and annulation as a powerful tool for the construction of heterocyclic systems. Rhodium and ruthenium catalysts have been particularly successful in the synthesis of cinnoline derivatives.

A significant advancement provides one-pot access to cinnolin-4(1H)-ones through a cascade reaction involving C-H activation/annulation followed by aerobic oxidation and deprotection. acs.orgnih.gov This method utilizes N-aryl cyclic hydrazides as the starting material and vinylene carbonate as the coupling partner. acs.orgnih.gov

Rhodium(III)-Catalyzed Methods

Rhodium(III) catalysts have been effectively employed in the C-H activation and annulation of N-aryl cyclic hydrazides with vinylene carbonate. acs.orgnih.gov The reaction proceeds through a C-H activation/annulation sequence to form a cinnoline intermediate which is not isolated.

Ruthenium(II)-Catalyzed Methods

Similar to rhodium(III), ruthenium(II) catalysts can also facilitate the C-H annulation of N-aryl cyclic hydrazides with vinylene carbonate. acs.orgnih.gov These reactions often exhibit broad substrate scope and good functional group tolerance. researchgate.net

Aerobic Oxidation and Deprotection Cascades

A key innovation in the metal-catalyzed synthesis is the subsequent one-pot aerobic oxidation and deprotection cascade. acs.orgnih.gov Following the initial Rh(III)- or Ru(II)-catalyzed annulation, the introduction of oxygen and a base, such as potassium carbonate, promotes an aerobic oxidation/deprotection sequence to yield the final cinnolin-4(1H)-one product. acs.orgnih.gov The π-conjugation of the directing group on the N-aryl cyclic hydrazide is crucial for this transformation to occur. acs.orgnih.gov Mechanistic studies, including ESI-MS characterization of a seven-membered enolic rhodium intermediate, support a pathway involving alkenyl insertion, β-oxygen elimination, protonation, and dehydration. acs.orgnih.gov

Table 2: Metal-Catalyzed Synthesis of Cinnolin-4(1H)-ones

CatalystStarting MaterialCoupling PartnerKey StepsProductReference
Rhodium(III) complexN-aryl cyclic hydrazideVinylene CarbonateC-H Annulation, Aerobic Oxidation/DeprotectionCinnolin-4(1H)-one acs.orgnih.gov
Ruthenium(II) complexN-aryl cyclic hydrazideVinylene CarbonateC-H Annulation, Aerobic Oxidation/DeprotectionCinnolin-4(1H)-one acs.orgnih.gov

Alkylation Reactions in the Synthesis of N-Methyl Cinnolinones

The final step in the synthesis of the target compound, 1-Methylcinnolin-4(1H)-one, involves the N-alkylation of the parent cinnolin-4(1H)-one. Cinnolin-4(1H)-one exists in tautomeric forms, and its alkylation can potentially occur at either the N-1 or N-2 position, as well as on the oxygen atom. However, N-alkylation is the predominant outcome. rsc.orgholzer-group.atresearchgate.net

The methylation of cinnolin-4(1H)-one is typically achieved using an alkylating agent such as methyl iodide in the presence of a base like potassium carbonate. rsc.orgholzer-group.at Detailed NMR spectroscopic studies have confirmed the structure of the resulting N-methylated products, with this compound being a major product under certain conditions. researchgate.net The ratio of N-1 to N-2 methylation can be influenced by substituents on the cinnoline ring and the specific reaction conditions employed. rsc.org For the unsubstituted cinnolin-4(1H)-one, methylation with methyl iodide can lead to the formation of this compound. researchgate.net

Table 3: Alkylation of Cinnolin-4(1H)-one

Starting MaterialAlkylating AgentBaseProductReference
Cinnolin-4(1H)-oneMethyl iodidePotassium CarbonateThis compound rsc.orgholzer-group.atresearchgate.net

N-Alkylation Versus O-Alkylation Regioselectivity

The alkylation of 4-hydroxycinnoline, which exists in tautomeric equilibrium with cinnolin-4(1H)-one, presents a classic case of regioselectivity involving two nucleophilic centers: the nitrogen at position 1 (N1) and the oxygen at position 4 (O4). The outcome of the reaction, yielding either the N-alkylated product (a cinnolinone) or the O-alkylated product (a 4-alkoxycinnoline), is governed by several factors, most notably the Hard and Soft Acids and Bases (HSAB) principle. wiley-vch.de

The ambident anion of cinnolin-4(1H)-one possesses a "hard" oxygen center and a "softer" nitrogen center. wiley-vch.de According to the HSAB principle, hard electrophiles (alkylating agents) will preferentially react with the hard oxygen atom, leading to O-alkylation. Conversely, soft electrophiles will favor reaction at the soft nitrogen atom, resulting in N-alkylation. wiley-vch.de This principle is a critical consideration in designing a synthesis to selectively obtain this compound.

The choice of solvent and the nature of the counter-ion can also influence the reaction's outcome. For instance, in related heterocyclic systems like 2-pyridone, alkylation of the silver salt in a non-polar solvent like benzene (B151609) favors O-alkylation, whereas using an alkali metal salt in a polar aprotic solvent like DMF predominantly yields the N-alkylated product. nih.gov While direct alkylation often faces challenges in controlling this selectivity, studies on 4-hydroxycinnoline itself indicate that methylation tends to principally afford the N-methylated product, 1-methyl-4-cinnolinone. adelaide.edu.au

The differentiation between N- and O-alkylated isomers is crucial and is typically achieved using spectroscopic methods like Nuclear Magnetic Resonance (NMR). nih.govnih.gov For example, the 13C NMR chemical shift of the carbon attached to the heteroatom can be diagnostic: a carbon attached to an oxygen (O-alkylation) will appear at a significantly more downfield chemical shift compared to a carbon attached to a nitrogen (N-alkylation). nih.gov

Methylation Conditions and Reagents

The selection of the methylating agent is paramount in directing the alkylation towards the desired N1 position of the cinnolinone ring. The most common reagents used for this transformation are iodomethane (B122720) and dimethyl sulfate (B86663). adelaide.edu.au

Iodomethane (Methyl Iodide): Classified as a "soft" electrophile, iodomethane is the archetypal reagent for achieving N-alkylation of ambident amide-like anions. wiley-vch.deresearchgate.net The soft nature of the iodide leaving group makes the methyl group itself soft, thus favoring attack at the softer nitrogen center of the cinnolin-4(1H)-one tautomer. wiley-vch.deresearchgate.net

Dimethyl Sulfate (DMS): In contrast, dimethyl sulfate is considered a "hard" electrophile. wiley-vch.deresearchgate.net Based on the HSAB principle, it would be expected to favor O-alkylation. However, in practice, the methylation of 4-hydroxycinnoline and its derivatives with dimethyl sulfate has been reported to yield the N-methylated product, 1-methyl-4-cinnolinone, as the principal product. adelaide.edu.au This suggests that other factors, such as reaction conditions and the specific substrate, also play a significant role. Dimethyl sulfate is a potent and efficient methylating agent, often used for its high reactivity. nih.gov

Dimethyl Carbonate (DMC): As a greener and less toxic alternative to traditional methylating agents, dimethyl carbonate has gained attention. rsc.orgresearchgate.netgoogle.com While it often requires higher temperatures or the use of a catalyst to match the reactivity of methyl iodide or dimethyl sulfate, it can be highly selective for N-methylation. researchgate.netgoogle.com The use of organocatalysts like N,N,N',N'-tetramethylethylenediamine (TMEDA) can facilitate the N-methylation of various NH-containing heterocycles with DMC under milder conditions. researchgate.net

The table below summarizes the characteristics of common methylating agents used in the synthesis of this compound.

Methylating ReagentHSAB CharacterTypical Product SelectivityNotes
Iodomethane (CH₃I) Soft wiley-vch.deresearchgate.netN-Alkylation wiley-vch.deresearchgate.netClassic reagent for selective N-alkylation due to the soft iodide leaving group.
Dimethyl Sulfate ((CH₃)₂SO₄) Hard wiley-vch.deresearchgate.netPrimarily N-Alkylation adelaide.edu.auHighly reactive and efficient; despite being a "hard" reagent, it yields the N-methyl product with cinnolinone. adelaide.edu.aunih.gov
Dimethyl Carbonate ((CH₃)₂CO) HardN-Alkylation researchgate.netgoogle.comEnvironmentally safer alternative, often requires a catalyst or higher temperatures for effective N-methylation. rsc.orgresearchgate.net

Condensation Reactions for Cinnolinone Synthesis

The formation of the core cinnoline ring system is typically achieved through intramolecular condensation reactions, which involve the formation of a larger molecule from smaller units, often with the elimination of a small molecule like water or ammonia. wikipedia.orgebsco.com These reactions are fundamental to building the bicyclic structure of cinnolinones before the final methylation step.

One of the foundational routes to the cinnolinone skeleton is the Richter synthesis, which involves the diazotization of a substituted 2-aminophenylacetylene. The resulting diazonium salt undergoes an intramolecular cyclization to form the 4-hydroxycinnoline (cinnolin-4(1H)-one) structure. researchgate.net

Another major pathway involves the cyclization of appropriately substituted hydrazones. researchgate.net For example, a common strategy begins with a 2-acylphenylhydrazine or a related precursor. An intramolecular condensation, often promoted by acid or base, leads to the closure of the pyridazinone ring onto the benzene ring, forming the cinnolinone system. The specific substituents on the starting materials will dictate the substitution pattern on the final cinnoline ring. researchgate.net The mechanism of these cyclizations often involves the nucleophilic attack of a nitrogen atom onto a carbonyl or imine carbon, followed by a dehydration step to yield the aromatic or partially saturated heterocyclic ring. researchgate.netaakash.ac.in

These condensation strategies are versatile, allowing for the preparation of a wide array of cinnoline precursors that can then be N-methylated to produce derivatives of this compound. researchgate.net

Synthesis of Substituted this compound Derivatives

The synthesis of substituted this compound derivatives can be approached in two primary ways:

Modification of a pre-formed cinnolinone ring: This involves introducing substituents onto the this compound core through reactions like electrophilic aromatic substitution.

Synthesis from substituted precursors: This is a more common and controlled method, where the desired substituents are already present on the starting materials before the key cyclization/condensation reaction. researchgate.net

For instance, to synthesize a 6-bromo-1-methylcinnolin-4(1H)-one, one would typically start with a bromo-substituted phenylhydrazine (B124118) or a bromo-substituted 2-aminoacetophenone (B1585202) derivative. This substituted starting material would then be carried through the established condensation and cyclization sequence to form 6-bromo-cinnolin-4(1H)-one. researchgate.net The final step would be the selective N-methylation of this substituted intermediate using reagents like iodomethane or dimethyl sulfate, as previously described, to yield the target molecule.

This precursor-based approach allows for the regioselective placement of a wide variety of functional groups around the cinnoline ring system, enabling the creation of diverse libraries of compounds for further study. researchgate.netmdpi.comsamipubco.com

Structural Elucidation and Advanced Spectroscopic Characterization of 1 Methylcinnolin 4 1h One

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural determination of organic molecules. For 1-Methylcinnolin-4(1H)-one, detailed one- and two-dimensional NMR studies have been instrumental in assigning the specific proton and carbon environments, as well as exploring the electronic structure through nitrogen NMR. researchgate.net

The ¹H NMR spectrum of this compound provides crucial information about the number of different kinds of protons and their neighboring environments. In deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), the spectrum exhibits distinct signals corresponding to the aromatic protons and the N-methyl group.

The proton assignments are as follows: The N-methyl protons (N-CH₃) typically appear as a sharp singlet. The proton at position 3 (H-3) also presents as a singlet. The protons on the benzo-fused ring (H-5, H-6, H-7, and H-8) show characteristic multiplets due to spin-spin coupling. Specifically, H-8, being adjacent to the electron-withdrawing nitrogen atom and the carbonyl group, is expected to be the most deshielded of the aromatic protons.

Table 1: ¹H NMR Chemical Shifts for this compound in DMSO-d₆

Proton Chemical Shift (δ, ppm) Multiplicity
H-3 8.02 s
H-5 7.93 dd
H-6 7.59 ddd
H-7 7.84 ddd
H-8 8.23 dd
N-CH₃ 3.84 s

s = singlet, dd = doublet of doublets, ddd = doublet of doublet of doublets

The ¹³C NMR spectrum complements the ¹H NMR data by providing insights into the carbon skeleton of the molecule. The spectrum, typically recorded with proton decoupling, shows distinct signals for each unique carbon atom.

The carbonyl carbon (C-4) is characteristically found at a low field (downfield) due to the strong deshielding effect of the oxygen atom. The carbons of the aromatic ring and the N-methyl carbon resonate at higher fields. The assignments are confirmed by comparing the experimental data with those of similar cinnoline (B1195905) derivatives. researchgate.netresearchgate.net

Table 2: ¹³C NMR Chemical Shifts for this compound in DMSO-d₆

Carbon Chemical Shift (δ, ppm)
C-3 140.0
C-4 175.7
C-4a 125.1
C-5 125.3
C-6 126.9
C-7 134.5
C-8 117.2
C-8a 145.4
N-CH₃ 42.1

¹⁵N NMR spectroscopy, although less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, offers direct information about the nitrogen environments within the molecule. reddit.com For this compound, ¹⁵N NMR studies help to confirm the site of methylation and to understand the electronic structure of the pyridazine (B1198779) ring. researchgate.netresearchgate.net The chemical shifts of N-1 and N-2 are distinct, reflecting their different chemical environments. The resonance for N-1 is influenced by the attached methyl group, while the N-2 resonance is affected by the adjacent carbonyl group. researchgate.net

Table 3: ¹⁵N NMR Chemical Shifts for this compound in DMSO-d₆

Nitrogen Chemical Shift (δ, ppm)
N-1 -160.7
N-2 -3.7

To unambiguously assign the proton and carbon signals and to elucidate the complete connectivity of the molecule, various two-dimensional NMR techniques are employed. researchgate.net

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, typically on adjacent carbon atoms. walisongo.ac.id For this compound, COSY spectra would show correlations between H-5, H-6, H-7, and H-8, confirming their positions in the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of directly attached carbon atoms. ox.ac.uk It is invaluable for assigning the carbon signals based on the already assigned proton spectrum.

NOE (Nuclear Overhauser Effect): NOE experiments provide information about the spatial proximity of protons. For this compound, an NOE enhancement between the N-methyl protons and H-8 would confirm their close spatial relationship.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are used to differentiate between CH, CH₂, and CH₃ groups, which aids in the assignment of the ¹³C NMR spectrum.

Infrared (IR) Spectroscopy Investigations

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by several key absorption bands.

A strong absorption band is observed in the region of 1640-1650 cm⁻¹, which is characteristic of the C=O stretching vibration of the amide-like carbonyl group in the heterocyclic ring. utdallas.edu The aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group appears just below 3000 cm⁻¹. The region between 1400 and 1600 cm⁻¹ contains absorptions due to aromatic C=C stretching vibrations. vscht.cz

Table 4: Characteristic IR Absorption Bands for this compound

Functional Group Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch ~3050 Medium
Aliphatic C-H Stretch (CH₃) ~2950 Medium
C=O Stretch (Amide) 1644 Strong
Aromatic C=C Stretch 1400-1600 Medium-Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy Studies

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. libretexts.org The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or methanol, shows absorption bands corresponding to π → π* and n → π* transitions. upi.edu The conjugated system of the cinnoline ring gives rise to strong absorptions in the UV region. The presence of the carbonyl group can also lead to a weaker n → π* transition at a longer wavelength. masterorganicchemistry.com Studies have shown that the spectrum of this compound exhibits multiple absorption maxima, reflecting the complex electronic structure of the molecule. researchgate.net

Table 5: UV-Vis Absorption Maxima for this compound

Solvent λ_max (nm) Transition Type (Tentative)
Ethanol 225, 275, 285, 333 π → π, n → π

Mass Spectrometry (MS) Analysis (e.g., ESI-MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules. neu.edu.trpressbooks.pub This information is crucial for confirming the molecular weight of a compound and can provide insights into its structural fragments. libretexts.org Electrospray Ionization (ESI), a soft ionization technique, is particularly well-suited for analyzing organic molecules like this compound, as it typically produces molecular ions with minimal fragmentation. nih.govuni-marburg.deresearchgate.net

In the analysis of this compound and related derivatives, ESI-MS is frequently employed to confirm their successful synthesis and purity. researchgate.netnih.gov The technique is sensitive enough to detect even small quantities of the analyte, often in the picomolar range. nih.gov For this compound (C9H8N2O), the expected molecular ion peak [M+H]+ would correspond to a mass-to-charge ratio consistent with its molecular formula. nih.gov Researchers often use high-resolution mass spectrometry (HRMS) with ESI to obtain highly accurate mass measurements, which further corroborates the elemental composition of the synthesized compound. researchgate.nettulane.edu

The fragmentation pattern observed in the mass spectrum can also offer structural information. While ESI is a soft ionization method, some fragmentation can occur. The fragmentation of the molecular ion can reveal stable substructures within the molecule. For instance, the loss of specific functional groups can be identified by the mass difference between the molecular ion and the fragment ions. libretexts.org

Table 1: Representative Mass Spectrometry Data for Cinnoline Derivatives

Compound Ionization Method Observed m/z Interpretation
3-Methylcinnolin-4(1H)-one EI-MS 160 [M]+

This table is illustrative and based on data for related cinnoline structures to demonstrate the type of information obtained from MS analysis. The specific m/z value for this compound would be determined experimentally.

X-ray Crystallography for Solid-State Structure Determination

For this compound, a single-crystal X-ray diffraction analysis would unambiguously confirm its molecular structure. researchgate.net It would provide precise measurements of the bond lengths and angles within the cinnoline ring system and the attached methyl group. This data is crucial for validating the N-methylation at the 1-position, distinguishing it from the O-methylated isomer, 4-methoxycinnoline (B1346487). researchgate.netresearchgate.net The crystallographic data also reveals details about the planarity of the bicyclic system and the conformation of the substituent groups.

Furthermore, X-ray crystallography provides insights into the intermolecular interactions within the crystal lattice, such as hydrogen bonding and pi-stacking, which influence the physical properties of the compound. While this compound itself lacks a hydrogen bond donor, related structures like cinnolin-4(1H)-one can exhibit intermolecular hydrogen bonding. mdpi.com

Table 2: Crystallographic Data for a Representative Heterocyclic Compound

Parameter Value
Crystal System Monoclinic
Space Group P21/c
a (Å) 8.543(2)
b (Å) 10.123(3)
c (Å) 12.678(4)
β (°) 109.34(3)
Volume (ų) 1033.4(5)
Z 4

This table presents example crystallographic data for a similar heterocyclic compound to illustrate the parameters determined by X-ray crystallography. The actual data for this compound would require experimental determination.

Elemental Analysis for Purity and Composition Confirmation

Elemental analysis is a fundamental analytical technique that determines the mass percentage of each element present in a compound. nih.govebi.ac.uk This analysis is critical for verifying the empirical and molecular formula of a newly synthesized compound and assessing its purity. The experimentally determined percentages of carbon (C), hydrogen (H), and nitrogen (N) are compared with the theoretically calculated values based on the proposed molecular formula.

For this compound, with a molecular formula of C9H8N2O, the theoretical elemental composition can be calculated. nih.gov An experimental analysis that yields results in close agreement with these theoretical values provides strong evidence for the compound's identity and purity. Typically, a deviation of less than 0.4% between the calculated and found values is considered acceptable.

Table 3: Elemental Analysis Data for this compound (C9H8N2O)

Element Theoretical % Found % (Hypothetical)
Carbon (C) 67.49 67.58
Hydrogen (H) 5.03 5.09

The "Found %" values are hypothetical and serve to illustrate how experimental data is compared to theoretical calculations.

This technique is often used in conjunction with spectroscopic methods to provide a complete and unambiguous characterization of the compound. nih.gov

Tautomeric Investigations and the Role of 1 Methylcinnolin 4 1h One As a Fixed Tautomer

Prototropic Tautomerism in Cinnolin-4-ol Systems

Cinnolin-4-ol can exist in two primary tautomeric forms: the hydroxy form (cinnolin-4-ol) and the keto form (cinnolin-4(1H)-one). researchgate.net This phenomenon, known as prototropic tautomerism, involves the migration of a proton. In this specific case, the equilibrium lies between the aromatic alcohol structure and the non-aromatic amide structure. Research has shown that for the 4-hydroxycinnoline nucleus, the 4-oxo tautomer, cinnolin-4(1H)-one, is the predominant form. nih.gov This preference for the keto form is a significant characteristic of the cinnolin-4-ol system. researchgate.net

Spectroscopic Differentiation of Tautomeric Forms

Detailed spectroscopic analysis, particularly using Nuclear Magnetic Resonance (NMR), has been instrumental in distinguishing between the cinnolin-4-ol and cinnolin-4(1H)-one tautomers. researchgate.net In deuterated dimethyl sulfoxide (B87167) (DMSO-d6) solution, cinnolin-4-ol exists exclusively in the cinnolin-4(1H)-one form. researchgate.netresearchgate.net This is evidenced by the appearance of two distinct nitrogen signals in the ¹⁵N-NMR spectrum, corresponding to N-1 and N-2, and a relatively large chemical shift for the C-4 carbon atom (δ 170.3 ppm), which is indicative of a carbonyl group. holzer-group.at In contrast, an aromatic system like that in the "fixed" O-methyl derivative, 4-methoxycinnoline (B1346487), shows a much smaller chemical shift for C-4 (δ 151.9 ppm) and two 'pyridine-type' ¹⁵N-NMR resonances. holzer-group.at

Infrared (IR) spectroscopy also provides valuable insights. The presence of a strong absorption band in the carbonyl region (around 1645 cm⁻¹) is characteristic of the C=O stretch in the cinnolin-4(1H)-one form. nih.gov

Comparison with "Fixed" N-Methyl and O-Methyl Derivatives

To definitively confirm the predominant tautomeric form, "fixed" derivatives are synthesized and their spectroscopic data are compared with the parent compound. researchgate.net These derivatives, by virtue of methylation at either the nitrogen or oxygen atom, are locked into a single tautomeric structure.

1-Methylcinnolin-4(1H)-one serves as the "fixed" keto tautomer. Its structure is analogous to the cinnolin-4(1H)-one form. researchgate.net The similarity in the ¹H, ¹³C, and ¹⁵N NMR chemical shifts of the cinnoline (B1195905) ring atoms between this compound and the parent cinnolin-4-ol provides strong evidence that the parent compound exists predominantly in the keto form in solution. holzer-group.at

Table 1: Comparative Spectroscopic Data of Cinnolin-4-ol and its "Fixed" Derivatives

Compound Tautomeric Form Key ¹³C NMR Signal (C-4) Key ¹⁵N NMR Signals
Cinnolin-4-ol Predominantly Cinnolin-4(1H)-one ~170.3 ppm holzer-group.at Two distinct signals for N-1 and N-2 holzer-group.at
This compound Fixed Cinnolin-4(1H)-one Similar to Cinnolin-4-ol holzer-group.at Similar to Cinnolin-4-ol holzer-group.at
4-Methoxycinnoline Fixed Cinnolin-4-ol ~151.9 ppm holzer-group.at Two 'pyridine-type' signals holzer-group.at

Theoretical and Computational Chemistry Studies on 1 Methylcinnolin 4 1h One

Density Functional Theory (DFT) Calculations for Electronic Structurenih.govmdpi.comwikipedia.org

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org By focusing on the electron density, DFT calculations offer a balance between accuracy and computational cost, making them a popular choice for studying molecular properties. wikipedia.orggoogle.com

Geometry Optimization Studiesnih.gov

Geometry optimization is a fundamental computational procedure aimed at finding the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. storion.ruuni-muenchen.de This process is crucial as the molecular geometry dictates many of its physical and chemical properties. For 1-Methylcinnolin-4(1H)-one, geometry optimization is typically performed using DFT methods, such as B3LYP, coupled with a suitable basis set like 6-311++G(d,p), to accurately predict bond lengths, bond angles, and dihedral angles. ekb.egscielo.org.bo The optimization process iteratively adjusts the atomic coordinates until the forces on the atoms are negligible and the energy is at a minimum. uni-muenchen.de The resulting optimized structure represents the most probable conformation of the molecule in its ground state.

Frontier Molecular Orbital (HOMO/LUMO) Analysisnih.gov

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. pearson.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and electronic properties. semanticscholar.org A smaller HOMO-LUMO gap suggests higher reactivity. For this compound, analysis of the HOMO and LUMO energy levels helps in understanding its electronic behavior and predicting its reactivity in various chemical reactions.

Table 1: Frontier Molecular Orbital Properties of this compound

ParameterValue (eV)
EHOMO Value
ELUMO Value
Energy Gap (ΔE) Value

Note: The values in this table are illustrative and would be determined from specific DFT calculations.

Chemical Potential and Hardness Evaluationsnih.gov

Global reactivity descriptors, such as chemical potential (μ) and chemical hardness (η), are derived from the energies of the frontier molecular orbitals. The chemical potential measures the tendency of electrons to escape from a system, while chemical hardness quantifies the resistance to change in electron distribution. nih.gov These parameters are calculated using the following equations:

Chemical Potential (μ): μ = (EHOMO + ELUMO) / 2

Chemical Hardness (η): η = (ELUMO - EHOMO) / 2

A higher chemical potential indicates a better electron-donating capacity, while a larger hardness value suggests greater stability and lower reactivity. nih.gov

Global Electrophilicity Indicesnih.gov

The global electrophilicity index (ω) is a measure of the stabilization in energy when a molecule acquires additional electronic charge from the environment. researchgate.net It provides a quantitative scale for the electrophilic nature of a compound and is calculated using the chemical potential and hardness. researchgate.netrowansci.com The formula for the global electrophilicity index is:

Global Electrophilicity Index (ω): ω = μ² / (2η)

A higher value of the global electrophilicity index indicates a greater capacity of the molecule to act as an electrophile. rsc.org This index is valuable for predicting the reactivity of this compound in polar chemical reactions. researchgate.net

Table 2: Global Reactivity Descriptors of this compound

DescriptorFormulaValue
Chemical Potential (μ) (EHOMO + ELUMO) / 2Value
Chemical Hardness (η) (ELUMO - EHOMO) / 2Value
Global Electrophilicity (ω) μ² / (2η)Value

Note: The values in this table are illustrative and would be determined from specific DFT calculations.

Molecular Docking Simulations for Ligand-Receptor Interactionsmdpi.com

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when it binds to a larger molecule, typically a protein receptor. longdom.orgjscimedcentral.com This method is instrumental in drug discovery and design, as it helps to understand the binding mode and affinity of a potential drug candidate. nih.gov For this compound, molecular docking simulations can be employed to investigate its potential interactions with various biological targets. The process involves placing the optimized structure of this compound into the binding site of a receptor and evaluating the binding energy and intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. biotechrep.ir The results of these simulations can identify potential protein targets and provide a rationale for the observed biological activity of cinnoline (B1195905) derivatives.

Theoretical Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Dimerization)csic.es

The study of intermolecular interactions is crucial for understanding the behavior of molecules in the condensed phase and in biological systems. libretexts.orgsavemyexams.com These interactions, although weaker than covalent bonds, play a significant role in determining the physical properties and self-assembly of molecules. masterorganicchemistry.com

For this compound, theoretical methods can be used to analyze various types of intermolecular interactions. Hydrogen bonding, a specific type of dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom, can be investigated. purdue.edu The presence of a carbonyl group and nitrogen atoms in the this compound structure suggests its potential to act as a hydrogen bond acceptor.

Furthermore, the possibility of dimerization, where two molecules of this compound associate, can be explored. Computational studies, such as those employing Symmetry-Adapted Perturbation Theory (SAPT), can dissect the interaction energy into physically meaningful components like electrostatic, exchange, induction, and dispersion forces, providing a detailed picture of the forces driving dimerization. nih.gov These analyses are vital for predicting the crystal packing and supramolecular structures formed by this compound.

Quantum Chemical Parameter Derivations and Interpretations

Theoretical and computational chemistry provides a powerful lens through which the electronic structure, reactivity, and spectroscopic properties of molecules can be understood. For this compound, quantum chemical calculations, such as those based on Density Functional Theory (DFT), can elucidate a range of parameters that are crucial for interpreting its chemical behavior. These parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the distribution of atomic charges, often analyzed using methods like Mulliken population analysis.

Computational studies on related cinnoline structures have demonstrated the utility of these theoretical approaches. For instance, DFT calculations have been employed to analyze the electronic properties of various cinnoline derivatives, revealing how substitutions on the cinnoline ring influence the electronic structure and reactivity. vulcanchem.com While specific computational data for this compound is not extensively available in published literature, the principles derived from studies on analogous compounds provide a solid framework for understanding its expected quantum chemical characteristics.

Frontier Molecular Orbitals (HOMO and LUMO)

The HOMO and LUMO are key orbitals involved in chemical reactions. The HOMO represents the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons, acting as a nucleophile. The LUMO is the innermost orbital without electrons and relates to the molecule's ability to accept electrons, acting as an electrophile. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

For cinnoline derivatives, the HOMO is often centered on the electron-rich parts of the molecule, while the LUMO is localized on the electron-deficient regions. chemrxiv.org In the case of this compound, the presence of the electron-donating methyl group at the N1 position and the carbonyl group at the C4 position would significantly influence the energies and distributions of these frontier orbitals.

Illustrative HOMO-LUMO Data for a Representative Cinnoline Derivative

To illustrate the typical values obtained from such calculations, the following table presents hypothetical HOMO-LUMO energy data for a related cinnoline derivative, calculated using a DFT method.

ParameterEnergy (eV)
EHOMO-6.5
ELUMO-2.0
Energy Gap (ΔE) 4.5

Note: This data is illustrative for a representative cinnoline derivative and does not represent experimentally or computationally verified values for this compound.

Mulliken Atomic Charges

Mulliken population analysis is a method used to estimate the partial atomic charges in a molecule, providing insight into the distribution of electron density. These charges help in understanding the electrostatic potential of the molecule and identifying potential sites for electrophilic and nucleophilic attack. In this compound, the nitrogen and oxygen atoms are expected to carry negative partial charges due to their high electronegativity, while the carbon atoms bonded to them would exhibit positive partial charges.

The calculation of Mulliken charges can be sensitive to the basis set used in the computation. acs.org However, they provide a valuable qualitative picture of the charge distribution within the molecule.

Illustrative Mulliken Charges for this compound

The following interactive table provides an example of how Mulliken charges might be distributed across the atoms of this compound, based on general principles of electronegativity and resonance within the heterocyclic system.

AtomHypothetical Mulliken Charge (a.u.)
N1-0.25
N2-0.15
C3+0.10
C4+0.40
O (on C4)-0.50
C (methyl)+0.15
H (on methyl)+0.05

Note: This data is illustrative and intended to demonstrate the concept of Mulliken charge distribution. It does not represent experimentally or computationally verified values for this compound.

The derivation of these quantum chemical parameters through computational methods is a cornerstone of modern chemical research, offering predictive power and a deeper understanding of molecular properties that are not always accessible through experimental means alone. researchgate.net Future computational studies on this compound would be invaluable in providing precise data and further confirming the interpretations based on its structural analogues.

Derivatives of 1 Methylcinnolin 4 1h One and Structure Activity Relationship Sar Investigations

Synthesis and Characterization of Novel Cinnolinone Derivatives

The synthesis of novel derivatives of 1-methylcinnolin-4(1H)-one often involves multi-step reaction sequences, beginning with the construction of the core cinnoline (B1195905) scaffold. A common strategy is the reductive cyclization of hydrazones, which are themselves formed from the condensation of various 2-nitrophenylhydrazine (B1229437) derivatives with compounds like methyl pyruvate (B1213749) and dimethyl acetylenedicarboxylate. researchgate.net This approach allows for the introduction of diverse substituents onto the cinnoline ring system.

For instance, new cinnoline derivatives have been synthesized and subsequently tested for their microbiological activity against various bacterial and fungal strains. researchgate.net The characterization of these newly synthesized compounds is typically achieved through a combination of spectroscopic methods, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR), and mass spectrometry. researchgate.net These techniques provide crucial information about the molecular structure, functional groups, and atomic connectivity of the synthesized derivatives.

Detailed NMR spectroscopic investigations are particularly vital for confirming the structure of cinnolinone derivatives. For example, in a deuteriodimethyl sulfoxide (B87167) (DMSO-d6) solution, cinnolin-4-ol exists exclusively in its tautomeric form, cinnolin-4(1H)-one. This is confirmed by comparing its NMR data with that of the "fixed" O-methyl and N-methyl derivatives, such as 4-methoxycinnoline (B1346487) and this compound. researchgate.net The chemical shifts observed in ¹H, ¹³C, and ¹⁵N NMR spectra provide unambiguous evidence for the structural assignment. researchgate.netholzer-group.at

One specific synthetic route involves the reaction of cinnolin-4(1H)-one with epichlorohydrin (B41342) in the presence of a base like potassium carbonate (K₂CO₃) to yield N-alkylation products. holzer-group.at Another method describes the synthesis of 3-Aryl-6-(6-substituted-4-methylcinnolin-3-yl)-7H-1,2,4-triazolo[3,4-b] researchgate.netnih.govtaylorfrancis.comthiadiazines through a one-step iodine-mediated condensation of 3-acetyl-6-substituted-4-methylcinnoline with 3-aryl-4-amino-5-mercapto-1,2,4-triazoles. niscpr.res.in

The following table provides examples of synthesized cinnolinone derivatives and their characterization data:

Compound NameSynthesis MethodCharacterization TechniquesKey Findings
3-Methylcinnolin-4(1H)-oneReductive cyclization of methyl pyruvate hydrazone. researchgate.netIR, ¹H NMR, ¹³C NMR, Mass SpectrometryYield: 18%; White powder; mp 252°C. researchgate.net
7-Chloro-3-methylcinnolin-4(1H)-oneReductive cyclization of a substituted phenyl hydrazone. researchgate.netIR, ¹H NMR, ¹³C NMRYield: 7%; White powder; mp 256°C. researchgate.net
1-(Oxiran-2-ylmethyl)cinnolin-4(1H)-oneReaction of cinnolin-4(1H)-one with epichlorohydrin. holzer-group.atPreparative layer chromatography, NMRYield: 8%; Beige crystals; mp 125–127 °C. holzer-group.at

Systematic Structural Variations and Their Chemical Implications

Systematic structural variations of the this compound scaffold are crucial for understanding the chemical implications and for developing compounds with desired properties. These modifications often focus on introducing different substituents at various positions of the cinnoline ring.

One common approach is the palladium-catalyzed Sonogashira and Suzuki coupling reactions. For example, 4-chlorocinnoline (B183215) can be reacted with various alkynes to produce 4-ethynylcinnolines or with boronic esters to yield 4-arylcinnolines. researchgate.net These reactions demonstrate the versatility of the cinnoline core for creating a library of derivatives with diverse electronic and steric properties.

Another strategy involves the one-pot, three-component reaction of arylglyoxals with 1,3-cyclohexanedione (B196179) or dimedone in the presence of hydrazine (B178648) hydrate (B1144303). researchgate.net This method allows for the regioselective synthesis of new substituted 7,8-dihydrocinnolin-5(6H)-ones.

The introduction of different functional groups can significantly impact the chemical behavior of the molecule. For instance, the synthesis of 3-aryl/alkyl-4(1H)-cinnolones can be achieved in a single step from 2-aryl/alkylethynyl aniline (B41778) through a Richter cyclization reaction with sodium nitrite (B80452) and dilute hydrochloric acid. researchgate.net

The table below illustrates some systematic structural variations and their synthetic methodologies:

Base StructureReaction TypeReagentsResulting Derivative Class
4-ChlorocinnolineSonogashira couplingAlkynes, Pd catalyst4-Ethynylcinnolines. researchgate.net
4-ChlorocinnolineSuzuki couplingBoronic esters, Pd catalyst4-Arylcinnolines. researchgate.net
ArylglyoxalsThree-component reaction1,3-Cyclohexanedione/Dimedone, Hydrazine hydrateSubstituted 7,8-dihydrocinnolin-5(6H)-ones. researchgate.net
2-Aryl/alkylethynyl anilineRichter cyclizationSodium nitrite, Hydrochloric acid3-Aryl/alkyl-4(1H)-cinnolones. researchgate.net

Computational Approaches in Structure-Activity Relationship Studies (e.g., In silico modeling)

Computational approaches, particularly in silico modeling and Quantitative Structure-Activity Relationship (QSAR) studies, are indispensable tools in modern medicinal chemistry for investigating the derivatives of this compound. nih.govscispace.com These methods aim to establish a mathematical correlation between the chemical structure of a compound and its biological activity. taylorfrancis.commdpi.com

The primary goal of QSAR is to develop models that can predict the biological potency of new, unsynthesized compounds based on their physicochemical properties and structural features. nih.gov This predictive capability significantly reduces the time and cost associated with drug discovery by prioritizing the synthesis and testing of the most promising candidates. nih.gov The process of developing a QSAR model involves several key steps: selecting a dataset of molecules, calculating molecular descriptors, partitioning the data, selecting relevant features, building the model, and validating it. mdpi.com

Molecular docking is another powerful in silico technique used to predict the preferred orientation of a ligand when bound to a target receptor. mdpi.com This method helps in understanding the binding interactions between the cinnolinone derivatives and their biological targets at a molecular level. nih.govmdpi.com For example, in silico studies of quinazolin-4(3H)-one derivatives, a related class of compounds, suggested their anticonvulsant activity by binding to the allosteric site of the GABAA receptor. mdpi.com

The use of computational tools extends to ADMET (absorption, distribution, metabolism, excretion, and toxicity) analysis, which predicts the pharmacokinetic and toxicological properties of compounds. zsmu.edu.ua This early-stage assessment helps in identifying potential liabilities and optimizing the drug-like properties of the lead compounds. mdpi.com

Different dimensions of QSAR models can be employed, from 2D-QSAR, which considers the 2D structure, to more complex 5D-QSAR, which incorporates ligand-receptor binding and different ligand conformations. nih.gov These computational studies, in conjunction with experimental data, provide a comprehensive understanding of the structure-activity relationships of this compound derivatives, guiding the design of more potent and selective compounds.

The following table summarizes the key computational approaches used in SAR studies:

Computational ApproachDescriptionApplication in Cinnolinone SAR
QSAR (Quantitative Structure-Activity Relationship)Establishes a mathematical relationship between chemical structure and biological activity. nih.govtaylorfrancis.commdpi.comPredicts the activity of new derivatives, rationalizes mechanisms of action, and reduces the need for extensive animal testing. nih.gov
Molecular DockingPredicts the binding orientation of a ligand to a target receptor. mdpi.comElucidates binding modes and identifies key interactions between cinnolinone derivatives and their biological targets. nih.govmdpi.com
ADMET AnalysisPredicts the absorption, distribution, metabolism, excretion, and toxicity of a compound. zsmu.edu.uaAssesses the drug-like properties of new derivatives early in the discovery process. mdpi.com
Pharmacophore ModelingIdentifies the essential 3D arrangement of functional groups responsible for biological activity. mdpi.comGuides the design of new compounds with improved potency and selectivity.

Exploration of Biological Activities and Underlying Mechanisms of 1 Methylcinnolin 4 1h One Scaffolds

Investigation of Enzyme Inhibition Mechanisms

Cinnoline (B1195905) derivatives, including the 1-methylcinnolin-4(1H)-one backbone, have been identified as potent inhibitors of various enzymes, playing a crucial role in several pathological processes.

Human Neutrophil Elastase (HNE) Inhibition Studies

Human Neutrophil Elastase (HNE) is a serine protease implicated in inflammatory diseases. nih.govfrontiersin.org The development of HNE inhibitors is a promising therapeutic strategy. nih.gov A series of HNE inhibitors based on the cinnoline scaffold have been synthesized and evaluated. nih.govnih.gov These compounds demonstrated notable HNE inhibitory activity. nih.govnih.gov

One of the most potent compounds identified in these studies, a cinnoline derivative designated as 18a, exhibited a good balance between HNE inhibitory activity and chemical stability. nih.govnih.gov Molecular docking studies have provided insights into the binding modes of these inhibitors. For molecules with the cinnolin-4(1H)-one scaffold, it is proposed that the Ser195 hydroxyl group of HNE attacks the amido moiety of the inhibitor. nih.govnih.gov

Table 1: HNE Inhibitory Activity of the Most Potent Cinnoline Derivative

Compound IC50 (nM) Chemical Stability (t1/2, min)
18a 56 114

Data sourced from studies on cinnoline derivatives as HNE inhibitors. nih.govnih.gov

Protein Tyrosine Phosphatase (PTP1B/TC-PTP) Inhibition Research

Protein Tyrosine Phosphatase 1B (PTP1B) and T-cell Protein Tyrosine Phosphatase (TC-PTP) are key negative regulators in insulin and leptin signaling pathways. nih.gov Their inhibition is a target for treating metabolic disorders. nih.gov Dual inhibitors targeting both PTP1B and TC-PTP have been developed based on the 3-(hydroxymethyl)-4-oxo-1,4-dihydrocinnoline scaffold. nih.gov

In vivo studies in obese rats showed that administration of these compounds led to a decrease in body weight and food intake, improved glucose tolerance, and attenuated hyperinsulinemia and insulin resistance. nih.gov The most active compounds were identified as 6-Chloro-3-(hydroxymethyl)cinnolin-4(1H)-one and 6-Bromo-3-(hydroxymethyl)cinnolin-4(1H)-one, which exhibited mixed PTP1B/TC-PTP inhibitory activity. nih.gov

Table 2: Most Active Dual PTP1B/TC-PTP Cinnoline-based Inhibitors

Compound Chemical Name Inhibitory Activity
3 6-Chloro-3-(hydroxymethyl)cinnolin-4(1H)-one Mixed PTP1B/TC-PTP
4 6-Bromo-3-(hydroxymethyl)cinnolin-4(1H)-one Mixed PTP1B/TC-PTP

Data from biological evaluation of 3-(hydroxymethyl)cinnoline-4(1H)-ones. nih.gov

Analysis of Reaction Kinetics for Inhibitory Activity

Understanding the kinetics of enzyme inhibition is crucial for drug development. For the cinnoline derivatives targeting HNE, analysis of the reaction kinetics revealed that they act as reversible competitive inhibitors. nih.govnih.gov This mode of inhibition implies that the inhibitor binds to the active site of the enzyme, competing with the natural substrate. libretexts.orgkhanacademy.org

The inhibitory activity of the dual PTP1B/TC-PTP inhibitors was described as "mixed". nih.gov Mixed inhibition is a type of reversible inhibition where the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. wikipedia.org

Antimicrobial Activity Research

Cinnoline derivatives have demonstrated a broad spectrum of antimicrobial activity, showing potential as both antibacterial and antifungal agents. nih.govsemanticscholar.orgijper.orgthepharmajournal.com

Antibacterial Activity Studies

Numerous studies have highlighted the antibacterial potential of cinnoline derivatives. nih.govsemanticscholar.orgijper.orgthepharmajournal.com Halogen-substituted cinnoline derivatives, in particular, have shown potent antimicrobial activity. nih.govthepharmajournal.com For instance, bromo and chloro substituted cinnoline sulphonamide derivatives exhibited significant antimicrobial effects. nih.gov The antibacterial activity of these compounds is often compared to standard drugs like norfloxacin. nih.gov

Cinnoxacin, a commercially available drug with a cinnoline nucleus, has demonstrated good antibacterial activity against gram-negative bacteria. ijper.org The antibacterial efficacy of cinnoline derivatives is attributed to the cinnoline ring system, which is structurally similar to that found in fluoroquinolone antibiotics like ciprofloxacin. nih.gov

Table 3: Antibacterial Activity of Selected Cinnoline Derivatives

Bacterial Strain Zone of Inhibition (mm) for Halogenated Cinnoline Derivatives
Gram-positive bacteria Moderate to Good
Gram-negative bacteria Moderate to Good

Qualitative data synthesized from multiple studies on the antimicrobial activity of cinnoline derivatives. nih.govsemanticscholar.orgthepharmajournal.com

Antifungal Activity Studies

In addition to their antibacterial properties, cinnoline derivatives have also been investigated for their antifungal activity. semanticscholar.orgijper.orgthepharmajournal.com Several synthesized cinnoline compounds have exhibited moderate to good antifungal activity. semanticscholar.org Some cinnoline derivatives have even been approved for use as fungicides in agricultural applications. ijper.org

Studies on pyrazolo [4,3-C]cinnolines have shown that these derivatives possess good anti-fungal activity against various pathogenic fungi. medwinpublishers.com

Table 4: Antifungal Activity Profile of Cinnoline Derivatives

Fungal Strains Activity Level
Various pathogenic fungi Moderate to Good

General activity profile based on available literature. semanticscholar.orgmedwinpublishers.com

Anti-biofilm Activity Assessments

The investigation into the anti-biofilm properties of cinnoline derivatives is an emerging area. While extensive research has documented the general antibacterial and antifungal activities of the cinnoline nucleus, specific studies assessing its efficacy against bacterial biofilms are not widely represented in the available literature. mdpi.comnih.govpnrjournal.com

The core cinnoline structure is known to be a key component in compounds exhibiting a range of pharmacological activities, including antimicrobial effects. pnrjournal.com For instance, cinnoline derivatives bearing a sulphonamide moiety have demonstrated significant antibacterial and antifungal capabilities. nih.gov Specifically, halogen-substituted cinnoline sulphonamides have shown potent activity at low concentrations against bacteria such as Pseudomonas aeruginosa, Escherichia coli, Bacillus subtilis, and Staphylococcus aureus, as well as fungi like Candida albicans and Aspergillus niger. nih.gov Similarly, newly synthesized cinnoline compounds have been screened for antibacterial activity against E. coli, with some showing promising minimum inhibitory concentration (MIC) values.

These foundational antibacterial and antifungal studies suggest a potential for cinnoline scaffolds in combating microbial growth. However, anti-biofilm activity represents a distinct therapeutic challenge, targeting the collective, matrix-encased communities of bacteria rather than individual planktonic cells. Research on structurally related heterocyclic compounds, such as quinazolines, has shown that specific derivatives can effectively inhibit biofilm formation. researchgate.netresearchgate.net This indicates that while the potential exists, dedicated research is required to synthesize and evaluate cinnoline-based compounds specifically for their ability to disrupt or prevent biofilm formation.

Anticancer Research Perspectives

The cinnoline scaffold has been a subject of significant interest in oncology research, with various derivatives being designed and evaluated as potential anticancer agents targeting different mechanisms of cancer progression. mdpi.com

One area of focus has been the development of cinnoline derivatives as inhibitors of crucial cellular signaling pathways. A series of 4-(2-fluorophenoxy)quinoline derivatives featuring a 4-oxo-1,4-dihydrocinnoline-3-carboxamide moiety were designed as inhibitors of the c-Met receptor tyrosine kinase, which is often overexpressed in numerous human cancers. mdpi.com Furthermore, other cinnoline derivatives have been successfully developed as potent inhibitors of phosphoinositide 3-kinases (PI3Ks), with most compounds displaying inhibitory activities in the nanomolar range and micromolar potency against human tumor cell lines. unimi.it

Another strategy involves targeting cellular division by inhibiting tubulin polymerization. Novel 4-methylbenzo[h]cinnoline derivatives have been synthesized and studied through molecular docking as potential tubulin polymerization inhibitors, suggesting a plausible binding mode at the colchicine binding site. nih.govpnrjournal.com

Researchers have also explored the cytotoxic effects of various complex cinnoline structures. Dibenzo[c,h]cinnolines have been investigated as non-camptothecin topoisomerase 1 (TOP1) inhibitors. mdpi.com Additionally, new dihydrobenzo[h]cinnoline-5,6-dione derivatives have demonstrated moderate to considerable cytotoxic activity against epidermoid carcinoma (KB) and hepatoma carcinoma (Hep-G2) cell lines, with some compounds exhibiting IC50 values below 5 µM. mdpi.com One derivative, substituted with a 4-NO2C6H4 group, was identified as a particularly promising agent with IC50 values of 0.56 µM and 0.77 µM against KB and Hep-G2 cells, respectively. mdpi.com

Cinnoline Derivative ClassMolecular Target/MechanismTested Cancer Cell LinesObserved Activity
Dihydrobenzo[h]cinnoline-5,6-dionesCytotoxicityKB (Epidermoid Carcinoma), Hep-G2 (Hepatoma)IC50 values below 5 µM for several derivatives. mdpi.com
4-oxo-1,4-dihydrocinnoline-3-carboxamidesc-Met InhibitionVarious c-Met-dependent cancer cell linesActive against c-Met and tested cell lines. mdpi.com
General Cinnoline DerivativesPI3K InhibitionThree human tumor cell linesNanomolar inhibitory activities against PI3Ks. unimi.it
4-Methylbenzo[h]cinnolinesTubulin Polymerization InhibitionNot specified in search resultsIdentified as potential inhibitors via molecular docking. nih.govpnrjournal.com
Dibenzo[c,h]cinnolinesTopoisomerase 1 (TOP1) InhibitionNot specified in search resultsInvestigated as non-CPT TOP1 inhibitors. mdpi.com

Anthelmintic Activity Research

The cinnoline nucleus has also been explored as a scaffold for the development of new anthelmintic agents, which are crucial for treating parasitic worm infections in humans and livestock. Research has focused on creating hybrid molecules that combine the cinnoline core with other heterocyclic moieties known for their biological activities.

Studies have shown that condensing cinnoline with imidazole, thiophene, or benzimidazole can yield compounds with significant anthelmintic properties. researchgate.net For example, four specific cinnoline-imidazole derivatives demonstrated potent anthelmintic action when compared to the standard drug mebendazole. researchgate.net

The synthesis and evaluation of substituted cinnolothiophene derivatives have also been reported. In these studies, halogen-substituted compounds were found to be particularly potent. While many of the tested compounds showed a delayed time to paralysis of the earthworms used in the assay, they exhibited a shorter time to death compared to the standard drug. This suggests that the derivatives may require more time for absorption but act rapidly once bioavailable. Furthermore, substituted cinnoline-benzimidazoles have been synthesized and have demonstrated moderate to good anthelmintic activity. researchgate.net

Cinnoline Hybrid ClassObserved ActivityComparison
Cinnoline-Imidazole DerivativesPotent anthelmintic action. researchgate.netCompared favorably to mebendazole. researchgate.net
Cinnolothiophene DerivativesHalogen-substituted compounds showed potent activity. Delayed paralysis but rapid time to death.Compared to a standard drug (not specified).
Cinnoline-Benzimidazole DerivativesModerate to good anthelmintic activity. researchgate.netNot specified in search results

Mechanistic Insights from Molecular Modeling in Biological Systems

Molecular modeling, particularly molecular docking, has become an indispensable tool for elucidating the potential mechanisms of action for novel cinnoline derivatives at the molecular level. These computational techniques help predict how these compounds might bind to specific biological targets, guiding further synthesis and biological evaluation.

In the context of anticancer research, molecular docking was employed to understand the binding mode of newly synthesized 4-methylbenzo[h]cinnolines. The results indicated that these derivatives are potential inhibitors of tubulin polymerization, with simulations showing a correct pose within the colchicine binding site of tubulin. nih.govpnrjournal.com

In the search for new antimicrobial agents, docking studies have been used to explore the interactions of cinnoline derivatives with essential bacterial enzymes. These studies have investigated binding to targets such as DNA gyrase and dihydrofolate reductase, which are crucial for bacterial survival. researchgate.net The binding energies calculated from these simulations help to rationalize the observed antibacterial activity and compare the potential of new derivatives to standard antibiotics like ciprofloxacin. For instance, molecular docking of novel cinnoline-1,2,3-triazole hybrids was performed to understand their binding interactions with the elastase of Pseudomonas aeruginosa, a key virulence factor. pnrjournal.com These in silico studies provide valuable insights into the structure-activity relationships and help to identify the most promising candidates for further development. researchgate.net

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Reactant of Route 1
Reactant of Route 1
1-Methylcinnolin-4(1H)-one
Reactant of Route 2
Reactant of Route 2
1-Methylcinnolin-4(1H)-one

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